N-(3-三氟甲基苯基)-琥珀酰胺酸

描述

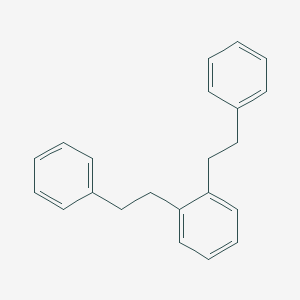

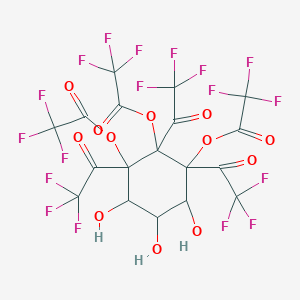

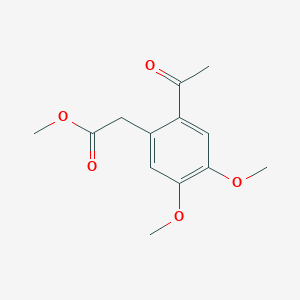

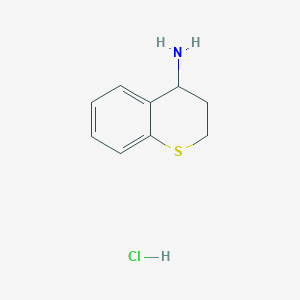

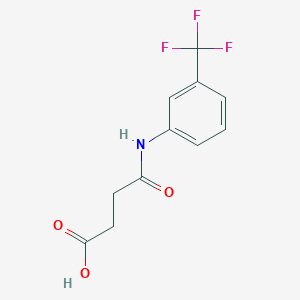

N-(3-Trifluoromethyl-phenyl)-succinamic acid is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring and a succinamic acid moiety. The molecular structure of this compound includes three planar fragments: the aromatic ring, the core portion, and the carboxylic acid group. The compound exhibits specific conformational features, such as the syn-conformation of the ortho-CF3 substituent and the N-H bond, as well as the opposite orientation of the carbonyl groups in the amide and acid functionalities .

Synthesis Analysis

The synthesis of N-substituted succinamic acid compounds, which includes N-(3-Trifluoromethyl-phenyl)-succinamic acid, can be achieved using succinic anhydride as a starting material. The reaction with various amines under optimized conditions leads to the formation of these compounds with high yields. The reaction conditions typically involve a 1:1 ratio of succinic anhydride to amine, a reaction temperature of 15 °C, and a reaction time of 5 hours . Additionally, the reaction of L-malic acid with trifluoroacetic anhydride under anhydrous conditions yields trifluoroacetoxysuccinic acid anhydride, which upon reaction with amines, produces hydroxysuccinamic acid derivatives .

Molecular Structure Analysis

The molecular structure of N-(3-Trifluoromethyl-phenyl)-succinamic acid is composed of three planar fragments with specific dihedral angles between them. The aromatic ring (A), the core portion -Carm-N(H)-C(=O)-C(H2)-C(H2) (B), and the -C(H2)-C(=O)-OH (C) contribute to the overall conformation of the molecule. The dihedral angles between these fragments are 48.6(4)° (A and B), 81.6(4)° (B and C), and 70.5(5)° (A and C), indicating a non-planar geometry .

Chemical Reactions Analysis

N-(3-Trifluoromethyl-phenyl)-succinamic acid can participate in various chemical reactions due to its functional groups. The compound can form hydrogen bonds in the crystal, creating a one-dimensional chair-shaped ribbon structure. The N-H...O and O-H...O hydrogen bonds are significant in this arrangement. The reactivity of the compound can be further understood through the study of its frontier molecular orbitals, which are computed using density functional theory (DFT) . Additionally, the reaction of succinic acid anhydrides with amines can lead to the formation of succinamic acids, γ-lactones, and succinimides, showcasing the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Trifluoromethyl-phenyl)-succinamic acid are influenced by its molecular structure and the presence of the trifluoromethyl group. The Hirshfeld surface analysis reveals that interactions such as O...H/H...O and H...F/F...H contribute significantly to the surface of the molecule. The compound's global reactivity descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are essential for understanding its chemical behavior. These properties are crucial for the potential application of the compound in various fields, including the development of surface-active agents .

科学研究应用

抗癌潜力和生物学评估

对肉桂酸衍生物的研究,包括与 N-(3-三氟甲基苯基)-琥珀酰胺酸结构相关的化合物,揭示了重要的抗癌潜力。这些化合物中苯丙烯酸官能团的反应性使得能够合成各种具有增强抗肿瘤功效的衍生物。研究表明,对肉桂酰结构的修饰可以产生具有显着抗肿瘤活性的化合物,这表明药物研究中一个尚未充分利用的领域已经成熟,可以探索 (De、Baltas 和 Bedos-Belval,2011 年).

生物基生产的进展

向生物基化学生产的转变使琥珀酸成为一种关键的生物基构建模块,其衍生物,包括 N-(3-三氟甲基苯基)-琥珀酰胺酸,在此转变中发挥着重要作用。生物反应器设计和发酵工艺的创新对于提高琥珀酸生产的效率和可持续性至关重要。这不仅支持替代石油基产品,还有助于减少对环境的影响 (Ferone、Raganati、Olivieri 和 Marzocchella,2019 年).

化学生产的绿色方法

将膜技术集成到琥珀酸衍生物(包括 N-(3-三氟甲基苯基)-琥珀酰胺酸)的生产和纯化中,标志着朝着更绿色的化学工艺迈出了重要一步。此类方法旨在通过采用更清洁的生产技术来最大程度地减少环境污染和能源消耗。通过基于膜的系统强调可持续和经济的生产,突出了生物化学工业的一个有希望的方向 (Kumar、Basak 和 Jeon,2020 年).

药物设计中的三氟甲基

三氟甲基的引入在药物分子中一直是一个重要的焦点,因为它们具有改善药效和药代动力学性质的能力。专门针对三氟甲基取代基的研究,如 N-(3-三氟甲基苯基)-琥珀酰胺酸中的取代基,强调了其在增强抗结核剂活性中的作用。这突出了三氟甲基在调节药物样性质方面的潜力,为未来的药物设计和开发提供了至关重要的见解 (Thomas,1969 年).

环境生物降解性和可持续性

包括 N-(3-三氟甲基苯基)-琥珀酰胺酸衍生物在内的多氟烷基化学物质的降解和环境归宿一直是环境科学研究的主题。解决这些化合物在不同生态系统中的生物降解性和分解过程的研究旨在更好地了解它们对环境的影响,并指导更可持续的化学实践的发展 (Liu 和 Avendaño,2013 年).

安全和危害

未来方向

属性

IUPAC Name |

4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-3,6H,4-5H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBAUUCITWNACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308427 | |

| Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Trifluoromethyl-phenyl)-succinamic acid | |

CAS RN |

15386-93-3 | |

| Record name | NSC203940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。